- C-H chlorination of (hetero)anilines via photo/organo co-catalysisOrganic & Biomolecular Chemistry, 2022, 20(26), 5319-5324,
Cas no 95-69-2 (4-Chloro-2-methylaniline)

4-Chloro-2-methylaniline structure
Nombre del producto:4-Chloro-2-methylaniline
Número CAS:95-69-2
MF:C7H8ClN
Megavatios:141.598120689392
MDL:MFCD00007842
CID:34810
PubChem ID:7251
4-Chloro-2-methylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 4-Chloro-2-methylaniline
- 4-Chloro-o-Toluidine
- fast red TR base
- 2-Amino-5-chlorotoluene
- 2-AMINO-5-CHLORTOLUENE
- 2-methyl-4-chloroaniline
- 1-AMINO-4-CHLORO-6-METHYLBENZENE
- 4-Chloro-6-methylaniline
- 4-CHLORO-O-METHYLANILINE
- 4-chloro-2-methylbenzenamine
- 1-amino-2-methyl-4-chlorobenzene
- 2-methyl-4-chloro-aniline
- 4-CHLOR-2-METHYLANILIN
- 5-chloro-2-amino-toluene
- BENZENAMINE,4-CHLORO-2-METHYL-
- Deval Red TR
- devalredk
- Fast Red TR
- fastredtr11
- Ipsilon
- N-(4-chloro-2-methylphenyl)picolinamide
- p-chloro-o-methylaniline
- RED TR BASE
- redbasentr
- 5-Chloro-2-aminotoluene
- azoene fast red tr base
- Benzenamine, 4-chloro-2-methyl-
- p-Chloro-o-toluidine
- Kambamine Red TR
- 4-Chloro-2-toluidine
- Deval Red K
- Red Base NTR
- Red Base Ciba IX
- Red Base Irga IX
- Kako Red TR Base
- Fast Red Base TR
- o-Toluidine, 4-chloro-
- Daito Red Base TR
- Fast Red Tr11
- Fast Red TRO Base
- Mitsui Red TR Base
- Fast Red 5CT Base
- 4-Chloro-2-methylbenzenamine (ACI)
- o-Toluidine, 4-chloro- (8CI)
- (4-Chloro-2-methylphenyl)amine
- 2-Methyl-4-chlorobenzenamine
- 3-Chloro-6-aminotoluene
- Fast Red TR-T Base
- NSC 4979
- Sanyo Fast Red TR Base
- 4-Chloro-2-methylaniline,98%
-
- MDL: MFCD00007842
- Renchi: 1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
- Clave inchi: CXNVOWPRHWWCQR-UHFFFAOYSA-N
- Sonrisas: ClC1C=C(C)C(N)=CC=1
- Brn: 878505
Atributos calculados
- Calidad precisa: 141.03500
- Masa isotópica única: 141.035
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 94.9
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.9
- Superficie del Polo topológico: 26
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: Flake crystalline to brown liquid.
- Denso: 1.19 g/mL at 25 °C(lit.)
- Punto de fusión: 24-27 °C (lit.)
- Punto de ebullición: 241 °C(lit.)
- Punto de inflamación: Fahrenheit: 255.2 ° f
Celsius: 124 ° c - índice de refracción: n20/D 1.583(lit.)
- PSA: 26.02000
- Logp: 2.81180
- FEMA: 3596
- Disolución: Not determined
- Presión de vapor: 0.0±0.5 mmHg at 25°C
4-Chloro-2-methylaniline Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H301,H311,H331,H341,H350,H410
- Declaración de advertencia: P201,P261,P273,P280,P301+P310,P311
- Número de transporte de mercancías peligrosas:UN 2239 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 45-23/24/25-50/53-68
- Instrucciones de Seguridad: S53-S45-S60-S61
- Código F de la marca fuka:8-10
- Rtecs:XU5000000
-
Señalización de mercancías peligrosas:
- Nivel de peligro:6.1
- Términos de riesgo:R23/24/25; R45; R50/53; R68
- Grupo de embalaje:III
- Período de Seguridad:6.1(b)
- Categoría de embalaje:III
- Condiciones de almacenamiento:Store at room temperature
4-Chloro-2-methylaniline Datos Aduaneros
- Código HS:2921430090
- Datos Aduaneros:
China Customs Code:
2921430090Overview:
2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union
Summary:
HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-methylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423689635-100g |
4-Chloro-2-methylaniline |
95-69-2 | 96%(GC) | 100g |
¥ 611.8 | 2024-07-20 | |
abcr | AB251468-100 g |
4-Chloro-2-methylaniline, 95%; . |
95-69-2 | 95% | 100g |
€126.60 | 2023-05-20 | |
Cooke Chemical | A2351612-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
RMB 960.00 | 2025-02-21 | |
Enamine | EN300-19546-5.0g |
4-chloro-2-methylaniline |
95-69-2 | 97% | 5.0g |
$29.0 | 2023-07-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-25g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 25g |
¥99.00 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805257-5g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 5g |
¥31.00 | 2022-09-02 | |
Life Chemicals | F1995-0194-5g |
4-Chloro-2-methylaniline |
95-69-2 | 95%+ | 5g |
$60.0 | 2023-11-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019761-500g |
4-Chloro-2-methylaniline |
95-69-2 | 98% | 500g |
¥1186 | 2024-07-19 | |
Apollo Scientific | OR17861-250g |
4-Chloro-2-methylaniline |
95-69-2 | 250g |
£72.00 | 2025-02-19 | ||
TRC | C349800-25g |
4-Chloro-2-methylaniline |
95-69-2 | 25g |
$ 80.00 | 2022-04-01 |
4-Chloro-2-methylaniline Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Chlorosuccinimide , 2-Bromo-2,2-difluoroacetic acid Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Tetrahydrofuran ; 1 min, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Chloramine-T Solvents: Ethanol , Water ; 35 °C
Referencia
- Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol - water mixtures.IOSR Journal of Applied Chemistry, 2013, 4(1), 38-43,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Nitric acid , Hydrogen peroxide Catalysts: Tungsten oxide (WO3) , Silica (propylamine-functionalized) Solvents: Acetonitrile , Water ; 4 h, pH 3, 298 K
Referencia
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Hydrogen peroxide Catalysts: Silica (organofunctionalized) Solvents: Acetonitrile , Water ; 4 h, pH 2.5, 298 K
Referencia
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
Synthetic Routes 5
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Cadmium iodide Solvents: Tetrahydrofuran ; 10 °C; 10 min, 10 °C; 10 °C → rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referencia
- Room-temperature copper-catalyzed electrophilic amination of arylcadmium iodides with ketoximesJournal of the Iranian Chemical Society, 2021, 18(11), 3119-3125,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid , [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ; 4 h, rt
Referencia
- Metal-Free Direct Transformation of Aryl Boronic Acid to Primary AminesEuropean Journal of Organic Chemistry, 2022, 2022(27),,
Synthetic Routes 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
1.2 Reagents: Lithium aluminum hydride Catalysts: Palladium Solvents: Tetrahydrofuran
Referencia
- One-pot chemoselective reductive alkylation of nitroarenes: a new general method of synthesis of alkylanilinesTetrahedron, 1987, 43(18), 4221-6,
Synthetic Routes 9
Condiciones de reacción
1.1 Catalysts: Dicobalt octacarbonyl Solvents: Water ; 4 h, rt
Referencia
- Co2(CO)8 as novel and water-tolerant reagent for the conversion of azides to amines in aqueous mediaChemistry Letters, 2005, 34(3), 340-341,
Synthetic Routes 10
Condiciones de reacción
Referencia
- Azasulfonium salts. Intermediates in a general procedure for the alkylation of aromatic aminesJournal of the American Chemical Society, 1974, 96(17), 5487-95,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (starch-capped with nickel) , Nickel (starch-capped with iron oxide) Solvents: Water ; 50 min, rt
Referencia
- Magnetically separable core-shell iron oxide@nickel nanoparticles as high-performance recyclable catalysts for chemoselective reduction of nitroaromaticsCatalysis Science & Technology, 2015, 5(1), 286-295,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Ammonium chloride Catalysts: Nickel Solvents: Water ; 2.1 h, rt → 90 °C; 90 °C → rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
1.2 Solvents: Ethyl acetate ; 30 min, rt
Referencia
- Nitroarene reduction using Raney nickel alloy with ammonium chloride in waterCanadian Journal of Chemistry, 2003, 81(3), 197-198,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Sodium borohydride Catalysts: CuPd (graphene supported) Solvents: Ethanol , Water ; 10 min, 0 °C; 1.5 h, 50 °C
Referencia
- PdCu nanoparticles supported on graphene: an efficient and recyclable catalyst for reduction of nitroarenesTetrahedron, 2014, 70(36), 6100-6105,
Synthetic Routes 14
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: 2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime Catalysts: Cuprous cyanide Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
Referencia
- Electrophilic amination of diarylcadmium reagents: the effect of aminating reagent's structureJournal of Chemical Sciences (Berlin, 2022, 134(4),,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Ethanol ; 6 h, reflux
Referencia
- Copper-Mediated monochlorination of anilines and nitrogen-containing heterocyclesSynthetic Communications, 2018, 48(20), 2708-2714,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Cesium carbonate , O-(2,4-Dinitrophenyl)hydroxylamine Solvents: Toluene ; 24 h, 25 °C
Referencia
- Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional TheoryJournal of the American Chemical Society, 2012, 134(44), 18253-18256,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Nitric acid Catalysts: Acetic anhydride Solvents: Water ; 10 °C; 0.5 h, 10 °C
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
1.2 1 h, 20 - 25 °C; 30 min, 25 °C; 25 °C → 50 °C; 5 h, 50 °C
1.3 Reagents: Iron , Hydrochloric acid Solvents: Water ; 10 min, rt; 10 min, rt
1.4 Reagents: Sodium carbonate ; pH 8 - 9
Referencia
- Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotolueneHuaxue Yanjiu Yu Yingyong, 2011, 23(9), 1273-1274,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Stereoselectivity in central analgesic action of tocainide and its analogsChirality, 1993, 5(3), 135-42,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffoldsNature Chemistry, 2017, 9(7), 681-688,
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: Cupric chloride Catalysts: 2,6-Di-tert-butyl-4-methylphenol Solvents: Acetonitrile ; 2 h, rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Sodium borohydride ; 2 h, rt
1.3 Reagents: Water ; rt
Referencia
- Para-Selective Halogenation of Nitrosoarenes with Copper(II) HalidesOrganic Letters, 2015, 17(24), 6210-6213,
Synthetic Routes 22
Condiciones de reacción
Referencia
- Halide ion trapping of nitrenium ions formed in the Bamberger rearrangement of N-arylhydroxylamines. Lifetime of the parent phenylnitrenium ion in waterCanadian Journal of Chemistry, 1996, 74(7), 1321-1328,
Synthetic Routes 23
Condiciones de reacción
Referencia
- A new approach to the synthesis of N-arylated aromatic amines - a novel carbazole synthesisJournal of the Chemical Society of Pakistan, 1981, 3(1), 31-3,
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Cupric chloride Solvents: 1-Hexyl-3-methylimidazolium chloride ; 4 h, 40 °C
Referencia
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquidsBeilstein Journal of Organic Chemistry, 2012, 8, 744-748,
Synthetic Routes 25
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Ethanol , Methanol ; 2 h, 2 MPa, 60 °C
Referencia
- In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts for the hydrogenation of nitroarenesSustainable Chemistry and Pharmacy, 2022, 29,,
Synthetic Routes 26
Condiciones de reacción
1.1 Reagents: 2-Propanone, O-[(4-chlorophenyl)sulfonyl]oxime Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- High yielding electrophilic amination with lower order and higher order organocuprates: Application of acetone O-(4-chlorophenylsulfonyl)oxime in the construction of the C-N bond at room temperatureSynthetic Communications, 2021, 51(14), 2077-2087,
Synthetic Routes 27
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Ethanol
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
1.2 Reagents: Sulfuric acid , Potassium, μ-hydroxy[μ-(nitrato-O:O′)]di-
Referencia
- Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activityPharma Chemica, 2014, 6(6), 411-417,
4-Chloro-2-methylaniline Raw materials
- Methylmagnesium Chloride (3M in THF)
- 2-Nitrosotoluene
- N-(o-Tolyl)hydroxylamine
- 1-azido-4-chloro-2-methylbenzene
- (4-chloro-2-methylphenyl)boronic acid
- 5-Chloro-2-nitrotoluene
- Magnesium(1+), bromo-
- o-Methylacetanilide
- 4-Chloro-2-methylphenylmagnesium bromide
4-Chloro-2-methylaniline Preparation Products
4-Chloro-2-methylaniline Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:95-69-2)4-Chloro-2-methylaniline
Número de pedido:sfd22015
Estado del inventario:in Stock
Cantidad:200KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:39
Precio ($):discuss personally
4-Chloro-2-methylaniline Literatura relevante
-
1. Living in the salt-cocrystal continuum: indecisive organic complexes with thermochromic behaviourCharlotte L. Jones,Jonathan M. Skelton,Stephen C. Parker,Paul R. Raithby,Aron Walsh,Chick C. Wilson,Lynne H. Thomas CrystEngComm 2019 21 1626
-
Qianqian Lu,Xinxin Xu,Lingling Guo,Shanshan Song,Liqiang Liu,Yingyue Zhu,Hua Kuang,Chuanlai Xu,Liguang Xu Analyst 2023 148 780
-
4. 573. New NN′-disubstituted thioureas and ureas of biological interestNg. Ph. Buu-Ho?,Ng. D. Xuong,V. T. Suu J. Chem. Soc. 1958 2815
-
5. 369. Decomposition reactions of the aromatic diazo-compounds. Part VIII. The diazocyanidesOliver Stephenson,William A. Waters J. Chem. Soc. 1939 1796
Clasificación relacionada
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- Plaguicidas químicos Ingredientes activos de plaguicida sustancias estándar
- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas
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Proveedores recomendados
atkchemica
(CAS:95-69-2)4-Chloro-2-methylaniline

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:95-69-2)4-Chloro-2-methylaniline

Pureza:99%
Cantidad:500g
Precio ($):271.0